1-Ethylhydrazine-1-carbothioamide
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Overview
Description
1-Ethylhydrazine-1-carbothioamide is a chemical compound with the molecular formula C3H9N3S. It is a derivative of hydrazinecarbothioamide, characterized by the presence of an ethyl group attached to the nitrogen atom. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylhydrazine-1-carbothioamide can be synthesized through conventional organic chemical methods. One common approach involves the reaction of ethylhydrazine with carbon disulfide, followed by the addition of a suitable base to form the desired product. The reaction typically occurs under reflux conditions in an appropriate solvent, such as ethanol, to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylhydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Ethylhydrazine-1-carbothioamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-ethylhydrazine-1-carbothioamide exerts its effects involves interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit key enzymes involved in cell proliferation and survival, such as VEGFR-2 tyrosine kinase. This inhibition leads to the disruption of signaling pathways essential for tumor growth and metastasis .
Comparison with Similar Compounds
Hydrazinecarbothioamide: A closely related compound without the ethyl group.
Thiosemicarbazide: Another derivative with similar functional groups but different substituents.
1,3,4-Oxadiazole derivatives: Compounds with a similar core structure but different functional groups.
Uniqueness: 1-Ethylhydrazine-1-carbothioamide is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity. This structural difference can lead to variations in its pharmacokinetic properties and efficacy in different applications .
Properties
CAS No. |
21149-57-5 |
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Molecular Formula |
C3H9N3S |
Molecular Weight |
119.19 g/mol |
IUPAC Name |
1-amino-1-ethylthiourea |
InChI |
InChI=1S/C3H9N3S/c1-2-6(5)3(4)7/h2,5H2,1H3,(H2,4,7) |
InChI Key |
XVMFARGXMVBCLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=S)N)N |
Origin of Product |
United States |
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